2-Adamantanone oxime

Description

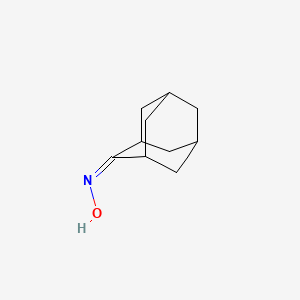

Structure

3D Structure

Properties

IUPAC Name |

N-(2-adamantylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVIFXMFZFITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4500-12-3 | |

| Record name | 2-Adamantanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Adamantanone oxime CAS number and properties

An In-depth Technical Guide to 2-Adamantanone Oxime for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal intermediate in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis protocols, reactivity, and applications, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. The unique structural characteristics of the adamantane core, combined with the versatile reactivity of the oxime moiety, make this compound a valuable building block for novel therapeutics.

Core Concepts: The Adamantane Scaffold and Oxime Functionality

This compound, identified by CAS Number 4500-12-3 , is a derivative of adamantane, a rigid, tricyclic hydrocarbon.[1][2] The adamantane cage is a highly sought-after scaffold in drug design due to its unique combination of properties:

-

Lipophilicity: The bulky, hydrocarbon-rich structure enhances the lipophilicity of parent molecules, which can improve their ability to cross cellular membranes.

-

Metabolic Stability: The cage-like structure is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.

-

Rigidity: The rigid framework provides a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for biological targets.

The oxime functional group (C=N-OH) is not merely a synthetic handle but is a pharmacologically significant moiety in its own right. Oximes are known to be present in a variety of bioactive molecules and even FDA-approved drugs, exhibiting a range of activities including anti-inflammatory, antifungal, and acetylcholinesterase (AChE) reactivation properties.[3][4][5][6] The combination of the adamantane scaffold with the oxime functional group thus presents a compelling starting point for the development of novel chemical entities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4500-12-3 | [1][2][7][8] |

| Molecular Formula | C₁₀H₁₅NO | [1][2][7][9] |

| Molecular Weight | 165.23 g/mol | [7][8][9] |

| Appearance | White to almost white powder or crystals | [7] |

| Melting Point | 164-167 °C | [7][8] |

| Boiling Point (Predicted) | 294.0 ± 9.0 °C | [7][8] |

| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [7][8] |

| Solubility | Soluble in Methanol | [7][8] |

| pKa (Predicted) | 12.46 ± 0.20 | [7][8] |

The high melting point is indicative of the compound's stable, crystalline structure, a common feature of adamantane derivatives. Its solubility in organic solvents like methanol facilitates its use in a variety of chemical reactions.

Synthesis and Mechanistic Considerations

The preparation of this compound is a robust and well-established process, typically starting from the corresponding ketone, 2-adamantanone. The overall synthetic pathway, including the synthesis of the ketone precursor, is a valuable workflow for any laboratory working with this scaffold.

Workflow for the Synthesis of this compound

Caption: Overall synthetic route from Adamantane to this compound.

Part A: Synthesis of the Precursor, 2-Adamantanone

The most common laboratory-scale synthesis involves the oxidation of adamantane using a strong acid, such as concentrated sulfuric acid.[10][11] This method, while effective, requires careful control of reaction conditions to achieve good yields.

Experimental Protocol: Oxidation of Adamantane

-

Reaction Setup: In a well-ventilated fume hood, carefully add adamantane (1.0 eq) to concentrated (98%) sulfuric acid in a flask equipped with a mechanical stirrer and a condenser.

-

Heating: With vigorous stirring, gradually heat the mixture to approximately 80-82°C. The choice of this temperature is critical; it is high enough to promote the oxidation but low enough to minimize charring and side reactions.

-

Reaction Monitoring: Maintain the temperature and stirring for several hours. The reaction can be monitored by gas chromatography (GC) to track the disappearance of adamantane.

-

Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. This step quenches the reaction and precipitates the crude product.

-

Isolation: Extract the product with a suitable organic solvent, such as dichloromethane.[10] The organic layers are combined, washed with a saturated sodium chloride solution to remove residual acid, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude 2-adamantanone can be purified by steam distillation or column chromatography to yield a white crystalline solid.[10][12]

Part B: Synthesis of this compound

The conversion of 2-adamantanone to its oxime is a classic condensation reaction with hydroxylamine.

Experimental Protocol: Oximation of 2-Adamantanone [13]

-

Reaction Setup: Dissolve 2-adamantanone (1.0 eq) in ethanol in a round-bottom flask.

-

Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt, which is the active nucleophile in the reaction. Add this aqueous solution to the ethanolic solution of 2-adamantanone.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water. The product, being less soluble in water, will precipitate out.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts and dry thoroughly to obtain this compound. The product is often of sufficient purity for subsequent steps, but can be recrystallized if necessary.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate, primarily due to the reactivity of the oxime group, which can be readily transformed into other functional groups or used as a scaffold for further elaboration.

Key Transformations and Synthetic Utility

Caption: Key synthetic transformations of this compound.

One of the most significant applications of this compound is its role as a precursor to 2-aminoadamantane. This amine is a critical component in many pharmacologically active molecules. The reduction of the oxime can be achieved through various methods, including the Bouveault-Blanc reduction.[13]

Furthermore, the hydroxyl group of the oxime can be derivatized, for instance, through esterification, to create a library of related compounds for structure-activity relationship (SAR) studies. For example, carbamate derivatives of this compound have been synthesized and investigated for their anti-inflammatory and antifungal activities.[3] This highlights the potential of this scaffold in generating new drug candidates.

The broader class of oxime-containing molecules has a proven track record in medicine. Several FDA-approved cephalosporin antibiotics feature an oxime moiety, which enhances their stability and spectrum of activity.[5][6] This precedent underscores the value of exploring adamantane-based oximes in the search for new therapeutic agents.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on available safety data, the following precautions should be observed.

-

Hazard Identification: The compound is associated with the following hazard statements:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area or a fume hood.

-

Handling: Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be sensitive to moisture.[7][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich area of medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties are well-defined. The true value of this compound lies in the combination of the robust, bio-inert adamantane cage and the synthetically versatile oxime group. For researchers in drug discovery, this compound represents a valuable building block with significant potential for the development of novel therapeutics with improved pharmacological profiles.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [webbook.nist.gov]

- 3. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. This compound CAS#: 4500-12-3 [m.chemicalbook.com]

- 8. This compound | 4500-12-3 [chemicalbook.com]

- 9. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Crystal Structure of 2-Adamantanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Adamantanone oxime, a derivative of the rigid, tricyclic hydrocarbon adamantane, presents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. Its compact, diamondoid structure imparts properties such as high thermal stability and lipophilicity, making it a valuable building block in the design of novel therapeutics and functional materials. This guide provides a comprehensive overview of the solubility and crystal structure of this compound. While quantitative solubility data and a definitive crystal structure for the oxime are not widely available in public literature, this document outlines the expected physicochemical properties based on its chemical nature and provides detailed, field-proven methodologies for their experimental determination. Furthermore, the known crystal structure of its parent compound, 2-adamantanone, is presented as a valuable reference for structural comparison and prediction.

Introduction to this compound

This compound (C₁₀H₁₅NO) is a ketoxime derived from 2-adamantanone. The adamantane cage is a prominent pharmacophore, and its derivatives have found applications as antiviral, anti-inflammatory, and antifungal agents.[1] The introduction of an oxime functional group (-C=N-OH) to the adamantane core introduces a site for potential hydrogen bonding and further chemical modification, influencing its solubility, crystal packing, and biological activity. Understanding these fundamental properties is crucial for its application in drug design, where solubility directly impacts bioavailability and crystal structure governs solid-state properties such as stability and dissolution rate.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | --INVALID-LINK--[2] |

| Molecular Weight | 165.23 g/mol | --INVALID-LINK--[2] |

| Melting Point | 164-167 °C | --INVALID-LINK--[3] |

| Appearance | White to almost white powder/crystal | --INVALID-LINK--[1] |

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The rigid and nonpolar nature of the adamantane cage suggests that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents.

Qualitative Solubility

Literature and supplier data indicate that this compound is soluble in methanol .[1][3] Based on the principle of "like dissolves like," its solubility is expected to be favorable in other polar protic and aprotic organic solvents.

Experimental Determination of Solubility

To establish a quantitative solubility profile, a systematic experimental approach is necessary. The following protocol describes a standard method for determining the solubility of a solid compound in various solvents at different temperatures.

Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for solubility determination due to its accuracy and reliability.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, chloroform, water)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility in units such as g/100 mL or mg/mL.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Causality Behind Experimental Choices:

-

Isothermal Conditions: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

-

Use of Excess Solid: This ensures that the solution is truly saturated at equilibrium.

-

Equilibration Time: Sufficient time for agitation is necessary for the dissolution process to reach a steady state.

-

Filtration: Removal of undissolved particles is essential to prevent overestimation of solubility.

-

Validated Analytical Method: An accurate and precise quantification method is fundamental for reliable solubility data.

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Crystal Structure of this compound

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, dictates many of the material's bulk properties. For pharmaceuticals, this includes stability, hygroscopicity, and dissolution behavior. While a definitive crystal structure for this compound has not been identified in the primary literature or crystallographic databases, the following section describes the standard methodology for its determination and presents the known crystal structure of its parent ketone, 2-adamantanone, as a structural analogue.

Experimental Determination of Crystal Structure

Single-crystal X-ray diffraction is the definitive method for elucidating the atomic-level structure of a crystalline solid.

Protocol: Single-Crystal X-ray Diffraction

1. Crystal Growth:

-

The first and often most challenging step is to grow single crystals of sufficient size and quality. This can be achieved through various techniques:

-

Slow Evaporation: Dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) and allow the solvent to evaporate slowly at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly.

-

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect the crystal from radiation damage.

-

Use a modern X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) to collect diffraction data. The crystal is rotated in the X-ray beam to measure the intensities of a large number of reflections.

3. Structure Solution and Refinement:

-

Process the collected data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to improve the accuracy of atomic coordinates, bond lengths, and bond angles.

Causality Behind Experimental Choices:

-

Single Crystal: A well-ordered, single crystal is essential for obtaining sharp diffraction spots and high-quality data.

-

Cryo-cooling: This enhances data quality by reducing thermal motion and can prevent crystal degradation in the X-ray beam.

-

Systematic Data Collection: Rotating the crystal ensures that a complete and redundant dataset is collected, which is necessary for accurate structure determination.

-

Computational Refinement: This is a critical step to obtain a chemically meaningful and statistically robust structural model.

Diagram: Experimental Workflow for Crystal Structure Determination

Caption: Workflow for determining the crystal structure via X-ray diffraction.

Reference Crystal Structure: 2-Adamantanone

In the absence of a published crystal structure for this compound, examining the structure of its parent ketone, 2-adamantanone, provides valuable insights into the likely packing and conformation of the adamantane cage.

The crystal structure of 2-adamantanone has been determined and is available in the Crystallography Open Database (COD).[4]

Crystallographic Data for 2-Adamantanone:

| Parameter | Value |

| Formula | C₁₀H₁₄O |

| Crystal System | Orthorhombic |

| Space Group | Cmc2₁ |

| a (Å) | 6.8884 |

| b (Å) | 10.830 |

| c (Å) | 10.658 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 794.9 |

| Z | 4 |

(Data sourced from the Crystallography Open Database, COD ID: 4510489)[4]

The structure of 2-adamantanone reveals a highly ordered packing of the rigid adamantane units. It is anticipated that the crystal structure of this compound will also be characterized by efficient packing of the adamantane cages, with the oxime groups likely participating in intermolecular hydrogen bonding, which would significantly influence the overall crystal packing arrangement.

Conclusion and Future Directions

This compound is a molecule with considerable potential in various fields of chemical and pharmaceutical sciences. This guide has synthesized the available information on its solubility and crystal structure, highlighting the current gaps in quantitative data. While qualitatively soluble in methanol, a detailed, multi-solvent solubility profile at various temperatures is yet to be established. Similarly, the definitive crystal structure remains to be elucidated.

The experimental protocols provided herein offer a robust framework for researchers to determine these crucial physicochemical parameters. The generation of this data will be invaluable for the rational design of new adamantane-based compounds with tailored properties for applications in drug delivery and materials science. Future work should focus on the experimental determination of the quantitative solubility and the single-crystal X-ray structure of this compound to provide a more complete understanding of this important molecule.

References

- 1. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4500-12-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound CAS#: 4500-12-3 [m.chemicalbook.com]

- 4. Adamantanone | C10H14O | CID 64151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Adamantane Scaffold and the Significance of 2-Adamantanone Oxime

An In-depth Technical Guide to the Discovery and History of 2-Adamantanone Oxime

For Researchers, Scientists, and Drug Development Professionals

The adamantane molecule, a perfectly symmetrical and strain-free tricyclic hydrocarbon (C₁₀H₁₆), represents the smallest repeating unit of a diamond crystal lattice.[1][2] Its discovery and the subsequent development of its chemistry opened a new chapter in organic and medicinal chemistry.[1] The unique properties of the adamantane cage—notably its rigidity, high lipophilicity, and metabolic stability—make it an invaluable pharmacophore in drug design.[3][4][5] Introducing an adamantyl moiety into a drug candidate can significantly enhance its ability to cross biological membranes and improve its overall pharmacokinetic profile.[6][7]

Within the vast family of adamantane derivatives, this compound stands out as a critical and versatile intermediate. It serves as a gateway to a multitude of functionalized adamantanes, particularly those substituted at the secondary carbon position. This guide provides a comprehensive exploration of the journey to this compound, from the theoretical conception of its parent hydrocarbon to the detailed synthetic protocols that enable its use in modern research and drug development.

Chapter 1: A Historical Prelude - The Journey to Adamantane

The story of this compound begins with the fascinating history of its parent scaffold, adamantane.

Theoretical Postulate and Early Synthetic Attempts

The concept of adamantane predates its actual discovery. In 1924, H. Decker first postulated the existence of this highly symmetrical, diamond-like C₁₀H₁₆ structure, which he termed "decaterpene".[1][8] In that same year, the renowned German chemist Hans Meerwein attempted the first laboratory synthesis. While his efforts did not yield adamantane, he inadvertently created a crucial precursor for a future synthesis: 1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione, now famously known as "Meerwein's ester".[1][9]

Discovery and the First Successful Synthesis

It was not until 1933 that adamantane was confirmed to exist in nature. Czech chemists S. Landa, V. Machacek, and M. Mzourek successfully isolated a few milligrams of the compound from petroleum found in the Hodonín oil field, noting its unusually high melting and boiling points for its molecular weight.[1][2][6][10]

The first successful, albeit impractical, total synthesis was achieved by Vladimir Prelog in 1941.[1][6][10] In a landmark achievement, Prelog ingeniously utilized Meerwein's ester as the starting material in a multi-step process that ultimately yielded adamantane.[8] However, with a final yield of only 0.16%, this method was not viable for producing the quantities needed for extensive research.[1][8]

The Breakthrough: Isomerization and a Practical Synthesis

The field of adamantane chemistry was revolutionized in 1957 by Paul von Ragué Schleyer. He discovered that dicyclopentadiene could be hydrogenated and then rearranged in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce adamantane in a much more efficient manner.[1][3][6] This breakthrough made adamantane and its derivatives readily available to the scientific community, paving the way for the explosion of research into their applications, particularly in medicine.[3][7]

Caption: The Schleyer synthesis made adamantane widely available.

Chapter 2: Synthesis of the Precursor: 2-Adamantanone

With a reliable source of adamantane established, the next critical step toward this compound is the synthesis of its direct precursor, 2-adamantanone (also known as adamantanone). This is achieved through the controlled oxidation of a methylene (-CH₂-) bridge on the adamantane core.

The Sulfuric Acid Oxidation Method

The most common and well-documented laboratory method for preparing adamantanone is the direct oxidation of adamantane using concentrated sulfuric acid.[11][12] This method is effective, though it requires careful control of reaction conditions to maximize the yield of the ketone and minimize side reactions. The reaction proceeds via carbocation intermediates, leveraging the stability of the adamantyl system.[11]

Experimental Protocol: Synthesis of 2-Adamantanone

This protocol is a synthesized representation of established procedures.[11][13][14]

-

Reaction Setup : In a flask equipped with a mechanical stirrer and a condenser, carefully add adamantane (1.0 eq) in portions to concentrated (98%) sulfuric acid.

-

Heating : With vigorous stirring, gradually heat the mixture to 80-82°C. Maintain this temperature for approximately 4 hours, or until gas chromatography indicates the consumption of starting material and the presence of 2-3% adamantan-1-ol.[11]

-

Quenching : Carefully and slowly pour the hot reaction mixture onto a large amount of crushed ice. This will precipitate the crude adamantanone.

-

Isolation & Purification : The crude product is typically isolated and purified via steam distillation.[11] Transfer the aqueous suspension to a flask equipped for steam distillation. Heat the flask to approximately 70°C and introduce steam.

-

Extraction : Collect the distillate, which will contain the solid adamantanone. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Final Steps : Combine the organic extracts, wash with a saturated sodium chloride solution, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the final product.

Caption: Workflow for the synthesis and purification of 2-adamantanone.

| Parameter | Condition | Reference |

| Starting Material | Adamantane | [11] |

| Oxidizing Agent | 98% Sulfuric Acid | [11][13] |

| Temperature | 80-82 °C | [13] |

| Reaction Time | ~4 hours | [13] |

| Purification | Steam Distillation | [11] |

| Typical Yield | 50-70% | [11][13] |

Chapter 3: The Genesis of this compound

The transformation of 2-adamantanone into its corresponding oxime is a classic and straightforward condensation reaction.

The Oximation Reaction

Oximes are organic compounds with the general formula RR'C=NOH.[15] They are typically formed by the reaction of an aldehyde or a ketone with hydroxylamine (NH₂OH) or its salt, hydroxylamine hydrochloride.[15][16] The reaction is a nucleophilic addition to the carbonyl group, followed by dehydration, to form the C=N double bond of the oxime.

Experimental Protocol: Synthesis of this compound

This protocol is based on general and established methods for oximation of ketones.[13][16]

-

Solution Preparation : Dissolve 2-adamantanone (1.0 eq) in a suitable solvent such as ethanol. In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (e.g., 1.2 eq) and a base such as sodium hydroxide or sodium acetate (e.g., 1.5 eq).

-

Reaction : Add the aqueous hydroxylamine solution to the ethanolic solution of 2-adamantanone.

-

Reflux : Heat the mixture to reflux with vigorous stirring for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation : After the reaction is complete, cool the mixture to room temperature. Slowly add distilled water until the solution becomes cloudy, indicating the start of precipitation.

-

Isolation : Cool the solution further in an ice bath (0°C) to maximize precipitation. Collect the resulting solid product by filtration, wash thoroughly with cold distilled water, and dry under vacuum.

Caption: Synthesis of this compound from 2-adamantanone.

An alternative, though less common, method mentioned in the literature is the direct synthesis of the oxime from adamantane via photo-oximation, highlighting the diverse chemical pathways that have been explored.[11]

Chapter 4: The Role of this compound in Drug Discovery

The true value of this compound lies in its utility as a versatile synthetic intermediate. The adamantane moiety itself is often referred to as a "lipophilic bullet" for its ability to improve a drug's pharmacokinetic properties.[3][7]

A Versatile Chemical Handle

The oxime functional group (-C=N-OH) is a rich site for further chemical modification. It can be:

-

Reduced to form the corresponding amine (2-aminoadamantane).

-

Rearranged via the Beckmann rearrangement to produce a lactam, which can be hydrolyzed to an amino acid.[15]

-

Alkylated or Acylated at the oxygen atom to form a wide variety of oxime ethers and esters.

This versatility allows researchers to use this compound as a scaffold to build a library of diverse adamantane derivatives for biological screening.

Biologically Active Derivatives

Research has demonstrated that derivatives of this compound possess significant biological activity. For example, a 1987 study detailed the synthesis of this compound carbamate derivatives, which were found to have both anti-inflammatory and antifungal properties.[17] This underscores the role of the oxime as a key precursor for generating novel therapeutic candidates. The U.S. Patent literature from the 1980s also points to the development of various esters of this compound, further indicating its importance in medicinal chemistry programs.[7]

Caption: Derivatization pathways starting from this compound.

Conclusion

The journey to this compound is a testament to the progression of organic chemistry—from the theoretical prediction of a novel hydrocarbon scaffold to its isolation, practical synthesis, and functionalization. Born from the pioneering work on adamantane by chemists like Prelog and Schleyer, 2-adamantanone emerged as a key gateway to secondary-substituted adamantanes. The subsequent oximation to form this compound provides researchers and drug development professionals with a robust and versatile intermediate. Its stable yet reactive nature allows for the creation of diverse molecular architectures, leading to the discovery of new compounds with significant therapeutic potential. As the demand for novel drugs with improved pharmacological profiles continues to grow, the strategic use of scaffolds like this compound will remain a cornerstone of modern medicinal chemistry.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. worldscientific.com [worldscientific.com]

- 3. scispace.com [scispace.com]

- 4. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adamantane: On the 90th Anniversary of Its Appearance in Chemical Science - ProQuest [proquest.com]

- 9. benchchem.com [benchchem.com]

- 10. worldscientific.com [worldscientific.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Adamantanone - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]

- 15. Oxime - Wikipedia [en.wikipedia.org]

- 16. arpgweb.com [arpgweb.com]

- 17. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical and Spectroscopic Investigation of 2-Adamantanone Oxime Conformation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The rigid, polycyclic structure of the adamantane cage is a privileged scaffold in medicinal chemistry, lending desirable properties such as lipophilicity and metabolic stability to drug candidates. The introduction of a versatile oxime functional group at the 2-position of adamantanone opens up avenues for further derivatization and interaction with biological targets. Understanding the three-dimensional structure and conformational preferences of 2-adamantanone oxime is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of this compound's conformation, including its E/Z isomerism and the rotational barrier of the oxime moiety. We will explore the synergy between computational chemistry and experimental techniques, offering detailed protocols and expert insights into the causality behind these experimental choices.

The Significance of this compound in Medicinal Chemistry

The adamantane moiety, a diamondoid hydrocarbon, is often incorporated into drug molecules to enhance their pharmacokinetic properties.[1] Its rigid and lipophilic nature can facilitate passage through biological membranes and protect the molecule from metabolic degradation. The ketone at the 2-position of adamantane provides a convenient handle for chemical modification. Conversion to the oxime introduces a nucleophilic nitrogen and a hydroxyl group, creating possibilities for a diverse range of chemical transformations to produce derivatives with potential therapeutic applications, including anti-inflammatory and antifungal agents.[2] The conformational orientation of the oxime group and any subsequent modifications will directly impact how the molecule interacts with its biological target, making a thorough conformational analysis a critical step in the drug discovery process.

Conformational Possibilities in this compound

The conformational landscape of this compound is primarily defined by two key features:

-

E/Z Isomerism of the Oxime Group: The carbon-nitrogen double bond of the oxime group results in the potential for two geometric isomers, designated as E and Z. The relative stability of these isomers is dictated by the steric and electronic interactions between the hydroxyl group of the oxime and the adamantane cage.

-

Rotation around the C=N–OH Bonds: While the C=N bond is rigid, rotation around the N-O single bond can lead to different conformers. The barrier to this rotation is an important parameter in understanding the molecule's flexibility.

The rigid adamantane cage itself is expected to maintain its chair-chair conformation. However, the presence of the sp2-hybridized carbon of the oxime group and potential intramolecular interactions could introduce subtle distortions in the cage structure.

A Hybrid Theoretical and Experimental Approach to Conformational Analysis

A robust understanding of this compound's conformation is best achieved through a synergistic approach that combines theoretical calculations with experimental validation.

Theoretical and Computational Methodology

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the structures and energies of organic molecules. A typical computational workflow for the conformational analysis of this compound would involve the following steps:

References

physical and chemical properties of 2-Adamantanone oxime

An In-depth Technical Guide to 2-Adamantanone Oxime: Synthesis, Properties, and Reactivity

Introduction

This compound, with its characteristic tricyclo[3.3.1.13,7]decane core, stands as a pivotal intermediate in synthetic and medicinal chemistry. The rigid, lipophilic adamantane cage imparts unique steric and electronic properties to its derivatives, making them valuable scaffolds in drug design. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and key chemical transformations of this compound, grounded in established experimental data and mechanistic principles.

Synthesis and Purification

The most common and reliable synthesis of this compound involves the condensation of 2-adamantanone with a hydroxylamine salt. The causality behind this choice lies in the high reactivity of the ketone carbonyl group toward nucleophilic attack by hydroxylamine, leading to a stable oxime product.

Experimental Protocol: Synthesis of this compound[1]

This protocol details the conversion of 2-adamantanone to its oxime, a robust procedure suitable for standard laboratory settings.

Materials:

-

2-Adamantanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-adamantanone (1.0 equivalent) in ethanol.

-

Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.0 equivalents). The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt, enabling it to act as a nucleophile.

-

Reaction: Add the aqueous solution to the ethanolic solution of 2-adamantanone. Heat the mixture to reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the product, as the oxime has low solubility in water.

-

Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts and unreacted reagents.

-

Drying: Dry the collected solid to obtain this compound. The product is typically of high purity, but can be further purified by recrystallization if necessary.

An In-depth Technical Guide to the Safe Handling and Application of 2-Adamantanone Oxime

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the safe handling, properties, and synthetic applications of 2-Adamantanone Oxime. The unique tricyclic structure of the adamantane cage imparts desirable properties like high lipophilicity and rigidity, making it a valuable scaffold in medicinal chemistry.[1] this compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including compounds with potential anti-inflammatory and antifungal properties.[1][2] The oxime functional group itself is a versatile framework in drug design, known for its role in various pharmacological activities and its use as a stable and reactive handle in synthesis.[3][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling and successful application in experimental work. This compound is a white to off-white crystalline solid at room temperature.[5][6] Key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | [7] |

| Molecular Weight | 165.23 g/mol | [7] |

| CAS Number | 4500-12-3 | [7] |

| Melting Point | 164-167 °C | [6] |

| Boiling Point | 294.0 ± 9.0 °C (Predicted) | [6][] |

| Solubility | Soluble in methanol | [6] |

| Appearance | White to Almost white powder to crystal | [5][6] |

Safety and Handling Protocols

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for the parent ketone, 2-Adamantanone, the primary risks involve irritation.[9] Therefore, a robust PPE strategy is critical.

-

Eye/Face Protection: Always wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10][11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected prior to use and replaced if any signs of degradation are present.[10]

-

Respiratory Protection: For operations that may generate dust, such as weighing or transferring powder, work within a certified laboratory fume hood or use an appropriate local exhaust ventilation system.[10][12] If ventilation is insufficient, a NIOSH-approved particulate respirator may be necessary.

Caption: PPE selection workflow for handling this compound.

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][12]

-

Stability: The compound is stable under recommended storage conditions.[12] Some sources note it may be moisture sensitive, reinforcing the need for a dry storage environment.[6]

Spill and Exposure Management

-

Spill Cleanup: In case of a spill, avoid generating dust.[12] Sweep up the solid material and place it into a suitable, closed container for disposal.[9] Ensure the area is well-ventilated. Clean the spill area thoroughly.[13]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Waste Disposal

-

Procedure: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.[13] Offer surplus and non-recyclable solutions to a licensed disposal company.[12] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[12]

-

Contaminated Packaging: Dispose of as unused product in a licensed facility.[12]

Application in Chemical Synthesis

This compound is a versatile building block, primarily used as a precursor to 2-aminoadamantane and its derivatives.[14] The following protocol details the synthesis of this compound from 2-Adamantanone, a common and foundational procedure for researchers working with this scaffold.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methodologies for the oximation of ketones.[14]

Materials:

-

2-Adamantanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or Sodium Hydroxide (NaOH)[1]

-

Ethanol (EtOH)

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer/stir bar, heating mantle

-

Filtration apparatus (Büchner funnel, filter paper, flask)

-

Beakers, graduated cylinders

Procedure:

-

Reactant Setup: In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in ethanol.[14]

-

Causality: Ethanol is used as a solvent because both the starting ketone and the oxime product are soluble in it at elevated temperatures, creating a homogeneous reaction environment.

-

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).[14]

-

Causality: Hydroxylamine hydrochloride is the stable salt form. Sodium acetate acts as a base to neutralize the HCl, liberating the free hydroxylamine (NH₂OH) nucleophile required to attack the carbonyl carbon of the adamantanone. An excess is used to drive the equilibrium towards the free hydroxylamine.

-

-

Reaction Initiation: Add the aqueous reagent solution to the ethanolic solution of 2-adamantanone in the reaction flask.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.[14]

-

Causality: Heating to reflux increases the kinetic energy of the molecules, significantly accelerating the rate of the condensation reaction.

-

-

Reaction Monitoring (Optional but Recommended): Monitor the reaction's progress by Thin Layer Chromatography (TLC). A new spot corresponding to the more polar oxime product should appear, and the starting ketone spot should diminish.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the cooled reaction mixture into a beaker containing cold water.[14]

-

Causality: this compound has low solubility in cold water. Pouring the reaction mixture into water causes the product to precipitate out of the solution, allowing for easy isolation.

-

-

Product Collection: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the collected solid on the filter paper with several portions of cold water to remove any inorganic salts (like NaCl) and other water-soluble impurities.[14]

-

Drying: Dry the purified product. This can be done by air-drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a mild temperature to obtain the final this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 4500-12-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 6. This compound CAS#: 4500-12-3 [m.chemicalbook.com]

- 7. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. benchchem.com [benchchem.com]

potential research directions for 2-Adamantanone oxime

**A

Technical Guide to Future Research on 2-Adamantanone Oxime: A Versatile Scaffold for Innovation**

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This document outlines promising and innovative research directions for this compound, a molecule uniquely positioned at the intersection of medicinal chemistry, materials science, and advanced synthetic methodology. The adamantane cage, a rigid, lipophilic "diamondoid" structure, imparts exceptional properties to parent molecules, including enhanced pharmacokinetic profiles and thermal stability.[1][2] When combined with the versatile oxime functional group—a known pharmacophore and a precursor for diverse chemical transformations—the resulting scaffold, this compound, becomes a launchpad for significant scientific advancement.[3][4] This guide moves beyond established knowledge to propose novel, high-impact research avenues, complete with scientific rationale, detailed experimental protocols, and workflow visualizations. We will explore its potential in developing next-generation therapeutics, creating high-performance polymers, and synthesizing novel heterocyclic systems, providing a strategic roadmap for researchers in the field.

The Strategic Value of the Adamantane-Oxime Scaffold

The adamantane moiety is not merely a bulky hydrocarbon; it is a "lipophilic bullet" that has proven instrumental in enhancing the pharmacological activity and pharmacokinetic properties of numerous FDA-approved drugs, including Amantadine (antiviral) and Memantine (neuroprotective).[1][5] Its rigid, strain-free, and highly symmetrical structure can improve a drug's metabolic stability, facilitate passage across biological membranes, and provide a robust anchor for interacting with hydrophobic pockets in biological targets.[2]

The oxime group (C=N-OH) is equally significant. It is a recognized pharmacophore present in FDA-approved drugs like the antibiotic Cefuroxime and the nerve agent antidote Pralidoxime.[3][6] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its stereochemical properties, makes it a valuable component in drug design.[6][7] Furthermore, the oxime is a synthetically powerful intermediate, most notably in the Beckmann rearrangement, which allows for the creation of complex nitrogen-containing heterocycles.[8][9]

The fusion of these two moieties in this compound creates a molecule with immense, largely untapped potential. The following sections detail strategic research directions designed to exploit the unique synergy of this scaffold.

Caption: Figure 1. Strategic Research Pillars for this compound.

Research Direction I: Medicinal Chemistry & Drug Discovery

The adamantane core is a privileged scaffold in drug development.[10] Our primary research directive is to leverage this history by exploring novel derivatives of this compound as next-generation therapeutics.

Project Area: Neuroprotective Agents Targeting NMDA Receptors

Scientific Rationale: Memantine, an adamantane derivative, is a non-competitive NMDA receptor antagonist used to treat Alzheimer's disease.[1] Its mechanism relies on the adamantane moiety physically blocking the receptor channel.[2] We hypothesize that by creating a library of this compound ethers, we can modulate this interaction. The oxime ether linkage provides a vector to introduce various functionalities that can interact with residues at the mouth of the channel, potentially improving affinity, selectivity, or kinetic properties.

Experimental Workflow:

Caption: Figure 2. Workflow for NMDA Receptor Modulator Discovery.

Protocol 1: Synthesis of a this compound Ether Library

-

Objective: To generate a 20-compound library of O-substituted this compound derivatives for screening.

-

Materials: this compound, Sodium Hydride (60% dispersion in mineral oil), Anhydrous Dimethylformamide (DMF), a diverse set of 20 alkyl/benzyl halides (e.g., benzyl bromide, 2-fluoroethyl iodide, methyl bromoacetate), Diethyl ether, Saturated aqueous NH4Cl, Brine, Anhydrous MgSO4.

-

Procedure:

-

Reaction Setup: In a flame-dried 25 mL round-bottom flask under an N2 atmosphere, suspend this compound (165 mg, 1.0 mmol) in 5 mL of anhydrous DMF.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add Sodium Hydride (44 mg, 1.1 mmol, 1.1 eq) portion-wise over 5 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. DMF is the solvent of choice due to its polar aprotic nature, which solvates the sodium cation effectively, enhancing the reactivity of the oximate anion.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the solution is clear and hydrogen evolution ceases.

-

Alkylation: Add the selected alkyl halide (1.2 mmol, 1.2 eq) dropwise via syringe.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding 10 mL of saturated aqueous NH4Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield the pure oxime ether. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

-

Project Area: Broad-Spectrum Antiviral Agents

Scientific Rationale: The adamantane amine, amantadine, was a frontline anti-influenza drug that targeted the M2 proton channel of the influenza A virus.[2] While resistance is now widespread, the principle of using the adamantane cage to disrupt viral machinery remains valid.[1] Spiro-adamantane derivatives have shown potent antiviral activity.[1] We propose synthesizing novel spiro-heterocycles and carbamate derivatives from this compound to target different viral proteins, aiming for broad-spectrum activity against enveloped viruses like influenza and coronaviruses. The oxime carbamate structure has been previously investigated for anti-inflammatory and antifungal properties, suggesting its potential for biological activity.[11]

Research Direction II: Advanced Materials Science

The exceptional rigidity and thermal stability of the adamantane core make it a prime candidate for incorporation into high-performance polymers.[12]

Project Area: Adamantane-Containing Polyoxime Ethers

Scientific Rationale: Polymers incorporating adamantane often exhibit high glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical properties.[13] We propose the synthesis of novel polyoxime ethers where the this compound moiety is a recurring unit. The rigid adamantane cage will restrict chain mobility, leading to materials with high thermal stability and potentially unique optical properties.

Proposed Synthetic Route:

Caption: Figure 3. Proposed synthesis of adamantane-based polymers.

Project Area: Coordination Chemistry and Catalysis

Scientific Rationale: Oxime and oximato groups are versatile ligands capable of coordinating to a wide range of metal ions.[14][15] The nitrogen and oxygen atoms can act as chelating or bridging ligands, forming stable complexes.[16] By using this compound as a ligand, we can create metal-organic frameworks (MOFs) or discrete metal complexes. The bulky adamantane group can create specific steric environments around the metal center, potentially leading to novel catalytic activities or materials with unique porosity for gas storage and separation.

Research Direction III: Novel Synthetic Methodology

The true synthetic power of this compound lies in its capacity for rearrangement to create novel, complex molecular architectures that are otherwise difficult to access.

Project Area: Beckmann Rearrangement for Novel Aza-Heterocycles

Scientific Rationale: The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a lactam.[9][17] For cyclic ketoximes like this compound, this reaction results in a ring-expansion, producing a bicyclic lactam (an aza-homoadamantanone). This class of compounds is of significant interest in medicinal chemistry.[18] Recent studies have shown that this rearrangement can be achieved under various conditions, including mechanochemical methods, highlighting its robustness.[19]

Mechanism of the Beckmann Rearrangement:

Caption: Figure 4. Mechanism for lactam synthesis via rearrangement.

Protocol 2: Beckmann Rearrangement of this compound

-

Objective: To synthesize 3-aza-homoadamantan-4-one via acid-catalyzed rearrangement.

-

Materials: this compound, Polyphosphoric acid (PPA), Dichloromethane (DCM), Saturated aqueous NaHCO3, Anhydrous Na2SO4.

-

Procedure:

-

Reaction Setup: Place this compound (1.65 g, 10 mmol) in a 100 mL round-bottom flask.

-

Acid Addition: Add polyphosphoric acid (approx. 20 g) to the flask. Causality Note: PPA serves as both the acidic catalyst and the solvent. Its high viscosity ensures an even temperature distribution upon heating.

-

Heating: Heat the mixture to 120-130 °C with stirring for 1-2 hours. The reaction is typically complete when the mixture becomes a clear, homogenous solution.

-

Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding solid NaHCO3 or a saturated aqueous solution until gas evolution ceases (pH ~8). This step is highly exothermic and must be performed with caution.

-

Extraction: Extract the aqueous slurry with dichloromethane (4 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

-

Final Product: Recrystallize the resulting solid from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure 3-aza-homoadamantan-4-one. Characterize by ¹H NMR, ¹³C NMR, IR (amide C=O stretch), and HRMS.

-

Summary and Outlook

This compound is far more than a simple chemical intermediate; it is a versatile and powerful scaffold with significant potential across multiple scientific disciplines. The research directions proposed in this guide—from developing novel CNS agents and antivirals to creating advanced polymers and pioneering new synthetic routes to complex heterocycles—represent a strategic and forward-thinking approach to unlocking its full potential. By systematically exploring these avenues, the scientific community can drive innovation and create impactful solutions in both medicine and materials.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 13. Synthesis of adamantane-containing methacrylate polymers: Charact...: Ingenta Connect [ingentaconnect.com]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Beckmann Rearrangement [organic-chemistry.org]

- 18. 1-Azaadamantanes: pharmacological applications and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2-Adamantanone Oxime: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-adamantanone oxime, a crucial intermediate in the development of various biologically active compounds.[1][2] The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, and its oxime derivative serves as a versatile precursor for further functionalization.[2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization techniques. The protocol is designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.

Introduction

The adamantane moiety has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its three-dimensional, cage-like structure imparts high lipophilicity and metabolic stability to drug candidates. This compound is a key synthetic intermediate, enabling the introduction of diverse functionalities at the 2-position of the adamantane core.[2] This protocol details the oximation of 2-adamantanone using hydroxylamine hydrochloride in the presence of a base, a reliable and widely adopted method.[3]

The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl group of 2-adamantanone, followed by dehydration to form the corresponding oxime.[4] The choice of base is critical to neutralize the hydrochloric acid salt of hydroxylamine, thereby liberating the free nucleophile. Sodium acetate is a commonly used weak base for this purpose, providing a buffered reaction medium.[3]

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | Comments |

| 2-Adamantanone | ≥98% | Commercially Available | --- |

| Hydroxylamine Hydrochloride | ≥99% | Commercially Available | Caution: Toxic and corrosive. |

| Sodium Acetate (Anhydrous) | ≥99% | Commercially Available | --- |

| Ethanol (95%) | Reagent Grade | Commercially Available | --- |

| Deionized Water | --- | --- | --- |

| Diethyl Ether | Anhydrous | Commercially Available | --- |

| Anhydrous Magnesium Sulfate | --- | Commercially Available | --- |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers

-

Graduated cylinders

-

Buchner funnel and flask

-

Filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Experimental Protocol

Reaction Setup and Oximation

The following protocol is based on established literature procedures for the synthesis of oximes from ketones.[3]

-

Dissolution of 2-Adamantanone: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanone (1.0 eq) in 95% ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in deionized water.

-

Reaction Initiation: Add the aqueous hydroxylamine hydrochloride and sodium acetate solution to the ethanolic solution of 2-adamantanone.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

Figure 1: Experimental workflow for the synthesis of this compound.

Work-up and Isolation

-

Cooling: After the reaction is complete, as indicated by TLC, remove the heating mantle and allow the reaction mixture to cool to room temperature.

-

Precipitation: Pour the cooled reaction mixture into a beaker containing cold deionized water. A white precipitate of this compound should form.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid with several portions of cold deionized water to remove any inorganic salts.

-

Drying: Dry the collected product, this compound, in a desiccator or under vacuum.

Purification (Optional)

For obtaining a highly pure product, recrystallization can be performed.[5]

-

Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature.[5] Ethanol or a mixture of ethanol and water is often a good choice.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration: If there are any insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and dry them thoroughly.

Safety Precautions

Hydroxylamine hydrochloride is a hazardous substance and must be handled with appropriate safety measures.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[6][7]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7]

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[6][7] Wash hands thoroughly after handling.[7]

-

Spills: In case of a spill, dampen the solid material with water to prevent dusting and transfer it to a suitable container for disposal.[8]

-

Toxicity: Hydroxylamine hydrochloride is toxic if swallowed and harmful in contact with skin. It can cause skin and eye irritation and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | The melting point of the purified product should be sharp and consistent with the literature value. |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks corresponding to the protons of the adamantane cage and the oxime hydroxyl group.[9][10][11] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbon atoms of the adamantane framework, including the C=N carbon of the oxime.[12][13] |

| FTIR | The infrared spectrum should exhibit a characteristic O-H stretching band for the oxime and a C=N stretching vibration. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₅NO, MW: 165.23 g/mol ).[14] |

Discussion

The described protocol provides a reliable method for the synthesis of this compound. The use of sodium acetate as a base is advantageous as it is mild and inexpensive. The reaction generally proceeds to completion within a few hours at reflux. The product precipitates upon pouring the reaction mixture into water, allowing for easy isolation. For applications requiring high purity, recrystallization is an effective purification method. The successful synthesis and characterization of this compound open the door for a wide range of subsequent chemical transformations, making it a valuable building block in synthetic and medicinal chemistry.

References

- 1. Synthesis and biological activity of this compound carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-Adamantanone(700-58-3) 1H NMR [m.chemicalbook.com]

- 10. Adamantanone: stereochemistry of its homoenolization as shown by 2H nuclear magnetic resonance - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2-Adamantanone synthesis - chemicalbook [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | C10H15NO | CID 64158 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Isolation of 2-Adamantanone Oxime: A Practical Guide to Purification Techniques

An Application Guide for Researchers

Introduction

2-Adamantanone oxime is a pivotal intermediate in synthetic and medicinal chemistry. Its rigid, tricyclic adamantane core imparts unique physicochemical properties, making it a valuable building block for a wide range of biologically active compounds, including anti-inflammatory and antifungal agents.[1] The synthesis of this compound from 2-adamantanone is a standard laboratory procedure; however, achieving the high degree of purity required for downstream applications, such as drug development and materials science, necessitates robust and well-understood purification protocols.[2]

Impurities, often residual starting materials or reaction byproducts, can interfere with subsequent reactions, leading to lower yields, the formation of unwanted side products, and complications in structural analysis. This guide provides an in-depth analysis of the primary purification techniques for this compound, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in achieving exceptional purity.

Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of this compound is the foundation for selecting and optimizing a purification strategy. The compound's high melting point and crystalline nature make it an excellent candidate for recrystallization, while its polarity allows for effective separation via chromatography.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO | PubChem[3], TCI |

| Molecular Weight | 165.23 g/mol | PubChem[3] |

| Appearance | White to almost white powder or crystal | ChemicalBook[4], TCI |

| Melting Point | 164-170 °C | ChemicalBook[4], TCI |

| Boiling Point | 294.0 ± 9.0 °C (Predicted) | ChemicalBook[4] |

| Solubility | Soluble in methanol | ChemicalBook[4][5] |

| CAS Number | 4500-12-3 | PubChem[3] |

Core Purification Strategies: A Comparative Overview

For a solid organic compound like this compound, the two most effective and commonly employed purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

| Technique | Principle | Best For | Advantages | Disadvantages |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Removing small amounts of impurities from a large amount of product (typically >90% crude purity). | Scalable, cost-effective, can yield very high-purity crystalline material. | Requires finding a suitable solvent; may have lower recovery rates if solubility is high at low temperatures. |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Separating complex mixtures or compounds with similar properties to the desired product. | High resolving power, versatile, applicable to a wide range of compounds. | More time-consuming, requires larger volumes of solvent, less scalable than recrystallization. |

Protocol 1: Purification by Recrystallization

Recrystallization is the method of choice for purifying this compound when the crude material is relatively pure. The technique relies on the principle that the desired compound and its impurities exhibit different solubilities in a given solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

Causality Behind Solvent Selection

The selection of an appropriate solvent is the most critical step for successful recrystallization.[6] Based on available data, alcohols like methanol and ethanol are suitable starting points.[4][6] Isopropanol often provides a good balance, dissolving the compound effectively when hot while ensuring good recovery upon cooling.[7] A preliminary small-scale test with a few solvent candidates is always recommended to determine the optimal choice for your specific crude sample.

Workflow for Recrystallization

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology

-